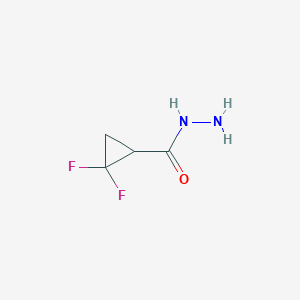
2,2-Difluorocyclopropane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C4H6F2N2O and a molecular weight of 136.1 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carbohydrazide group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 2,2-Difluorocyclopropane-1-carbohydrazide typically involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2,2-Difluorocyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the cyclopropane ring or the carbohydrazide group.
Applications De Recherche Scientifique
2,2-Difluorocyclopropane-1-carbohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Difluorocyclopropane-1-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms in the cyclopropane ring can enhance the compound’s binding affinity and specificity for certain biological targets . The carbohydrazide group may also participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
2,2-Difluorocyclopropane-1-carbohydrazide can be compared with other similar compounds, such as:
2,2-Difluorocyclopropanecarboxylic acid: This compound lacks the carbohydrazide group and is primarily used as an intermediate in the synthesis of other fluorinated cyclopropane derivatives.
2,2-Difluorocyclopropane-1-carboxamide: Similar to the carbohydrazide compound, but with an amide group instead of a hydrazide group, leading to different reactivity and applications.
2,2-Difluorocyclopropane-1-carboxylate esters: These esters are used in the synthesis of various fluorinated organic compounds and have different physical and chemical properties compared to the carbohydrazide.
Propriétés
Formule moléculaire |
C4H6F2N2O |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
2,2-difluorocyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-2(4)3(9)8-7/h2H,1,7H2,(H,8,9) |
Clé InChI |
QJZCKHZKHGBZRV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















